Ring-Size-Dependent Decomposition Kinetics: Pentanesultam vs. Propanesultam and Butanesultam
The decomposition rate of N-nitroso sultams is strongly correlated with ring size. The seven-membered pentanesultam (C5) exhibits a faster decomposition rate compared to the five-membered propanesultam (C3) and six-membered butanesultam (C4) [1]. While exact rate constants were not tabulated in the abstract, the study explicitly states that decomposition rates 'increase in rate with increasing ring size' across the propanesultam, butanesultam, and pentanesultam series [1]. This trend confirms that the 1lambda6,2-thiazepane-1,1-dione scaffold possesses a distinct kinetic profile that cannot be mimicked by smaller sultam analogs.
| Evidence Dimension | Decomposition rate of N-nitroso derivatives |
|---|---|
| Target Compound Data | N-nitrosopentanesultam (C5): highest relative decomposition rate among the three |
| Comparator Or Baseline | N-nitrosopropanesultam (C3) and N-nitrosobutanesultam (C4): lower decomposition rates |
| Quantified Difference | Qualitative trend: Rate (C5) > Rate (C4) > Rate (C3) |
| Conditions | Decomposition of N-nitroso sultams in unspecified conditions (J. Org. Chem. 1987, 52, 11, 2162-2166) |
Why This Matters
This reactivity difference is crucial for experimental design in reactions involving sulfonyl transfer, as the seven-membered ring will react faster or under milder conditions, potentially altering product distribution compared to smaller sultams.
- [1] White, E.H.; Lim, H.M. (1987). N-nitroso sultams on the direction of approach of nucleophiles to the sulfonyl group. Journal of Organic Chemistry, 52(11), 2162-2166. DOI: 10.1021/jo00387a008. View Source
